MCPA-ブチル

概要

説明

MCPA-butotyl is a useful research compound. Its molecular formula is C15H21ClO4 and its molecular weight is 300.78 g/mol. The purity is usually 95%.

The exact mass of the compound MCPA-butotyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality MCPA-butotyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MCPA-butotyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分析化学

分析化学では、MCPA-ブチルは、逆相高速液体クロマトグラフィー (RP-HPLC) などの高度な技術を使用して決定できます。これは、市販のサンプルや原材料中の MCPA および関連化合物を同時に検出および定量することができます .

環境科学

研究により、MCPA-ブチルの土壌中での分解は、トウモロコシの落葉など、落葉の存在によって影響を受けることが示されています。 この相互作用は、MCPA-ブチルが農業環境でどのように消散するかを理解し、環境への影響を軽減するための戦略を開発する上で不可欠です .

水処理

その高い移動性により、MCPA-ブチルはしばしば飲料水源に見られます。 研究では、水中の存在量を減らし、潜在的な害を制限することを目的とした、MCPA-ブチルの吸着のためのバイオチャの使用が調査されています .

作用機序

Target of Action

MCPA-butotyl, also known as MCPA-butoxyethyl ester, is primarily used as a herbicide for the control of annual and perennial weeds in various crops . The primary targets of MCPA-butotyl are broad-leaved weeds including Charlock, Wild radish, Dandelion, Capeweed, Fat hen, and Hedge mustards .

Mode of Action

MCPA-butotyl operates as a selective, systemic herbicide with translocation . It functions as a synthetic auxin, a type of plant hormone . By mimicking this hormone, MCPA-butotyl interferes with the plant’s growth patterns, causing abnormal growth that eventually leads to the plant’s death .

Biochemical Pathways

Auxins are involved in cell division, cell elongation, differentiation of vascular tissues, and other aspects of plant growth .

Result of Action

The result of MCPA-butotyl’s action is the effective control of target weeds. By disrupting normal growth patterns, MCPA-butotyl causes the weeds to die, thereby protecting the crops from competition for resources .

Safety and Hazards

生化学分析

Biochemical Properties

MCPA-butotyl interacts with various enzymes and proteins in plants, primarily by mimicking the natural plant hormone auxin . This interaction disrupts normal plant growth processes, leading to the death of the weed

Cellular Effects

In terms of cellular effects, MCPA-butotyl, like other auxin herbicides, interferes with normal cell function by disrupting the balance of plant hormones. This can affect cell signaling pathways, gene expression, and cellular metabolism, leading to uncontrolled cell growth and ultimately plant death .

Molecular Mechanism

The molecular mechanism of MCPA-butotyl involves its binding to auxin receptors in the plant cell. This can lead to changes in gene expression, particularly genes involved in cell growth and division . It may also inhibit or activate certain enzymes, further disrupting normal cellular processes .

Temporal Effects in Laboratory Settings

The effects of MCPA-butotyl can change over time in laboratory settings. For example, it has been observed that MCPA-butotyl has a high leachability and is mobile in the environment

Metabolic Pathways

The metabolic pathways involving MCPA-butotyl are not fully understood. As a synthetic auxin, it is likely to be involved in the same metabolic pathways as natural auxins in plants. These pathways could involve various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

MCPA-butotyl is transported and distributed within plant tissues after application. It is systemic, meaning it can move within the plant to reach the target weeds

特性

IUPAC Name |

2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO4/c1-3-4-7-18-8-9-19-15(17)11-20-14-6-5-13(16)10-12(14)2/h5-6,10H,3-4,7-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKFWXGAHXMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042111 | |

| Record name | MCPA-butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19480-43-4 | |

| Record name | MCPA butotyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19480-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MCPA-butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I91K2LPXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

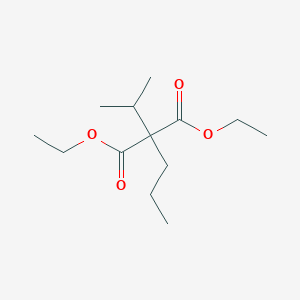

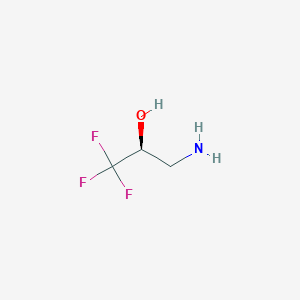

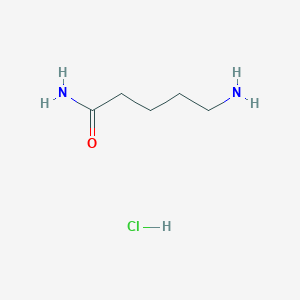

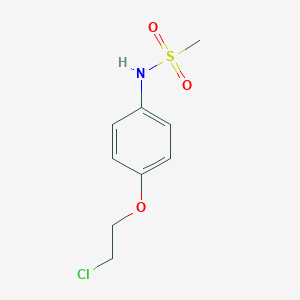

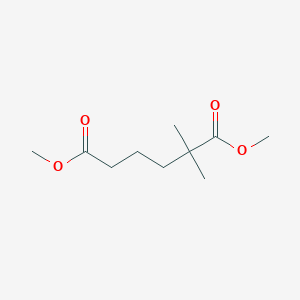

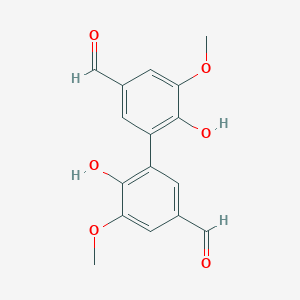

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。